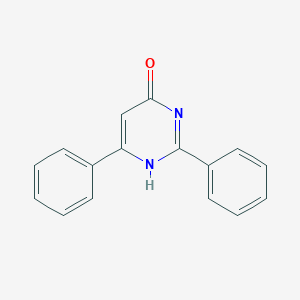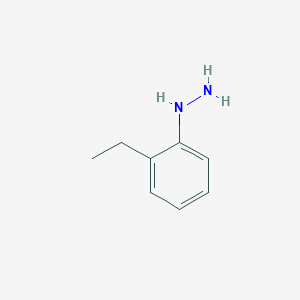
(2-エチルフェニル)ヒドラジン
概要
説明
“(2-Ethylphenyl)hydrazine” is a hydrazine derivative . It is used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac .
Synthesis Analysis
The synthesis of “(2-Ethylphenyl)hydrazine” starts from commercially available 2-ethylaniline . A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperature. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding a 92% yield .Molecular Structure Analysis
The molecular formula of “(2-Ethylphenyl)hydrazine” is C8H12N2 . Its molecular weight is 136.19 .Chemical Reactions Analysis
“(2-Ethylphenyl)hydrazine” reacts with a carbonyl to form a hydrazone, using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
“(2-Ethylphenyl)hydrazine” has a melting point of 178 °C (dec.) (lit.) . It is soluble in water . The molecular weight is 172.655 .科学的研究の応用
7-エチルトリプトフォールの合成
(2-エチルフェニル)ヒドラジン: は、7-エチルトリプトフォールの合成における重要な出発物質です . この化合物は、ヒトの睡眠を誘導する役割を果たすため、また、睡眠病のトリパノソーマ寄生虫によって産生されるため、重要です .
医薬品アプリケーション
(2-エチルフェニル)ヒドラジンの塩酸塩は、2-エチルフェニルヒドラジン塩酸塩として知られており、医薬品業界で使用されています。 これは、エトドラクの製造における中間体です は、関節リウマチや変形性関節症の症状を緩和するために使用される非ステロイド性抗炎症薬(NSAID)です .
獣医学
獣医学では、エトドラクは、股関節形成不全を二次的に患う犬の慢性変形性関節症における後肢の機能改善を示すことが示されています . エトドラクの合成は、(2-エチルフェニル)ヒドラジンを中間体として用いており、動物の健康におけるその重要性を強調しています。
有機化学研究
有機合成ブロックとして、(2-エチルフェニル)ヒドラジンは、様々な化学合成で使用されています。 複雑な分子の生成におけるその役割は、有機化学研究開発の進歩に不可欠です .
Safety and Hazards
将来の方向性
“(2-Ethylphenyl)hydrazine” is a key intermediate for the preparation of 7-ethyltryptophol . It is also used in the synthesis of the anti-inflammatory drug etodolac . The future directions of “(2-Ethylphenyl)hydrazine” could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.
作用機序
Target of Action
(2-Ethylphenyl)hydrazine is primarily used in the synthesis of 7-ethyltryptophol . This compound is an intermediate for the anti-inflammatory drug etodolac . Therefore, the primary targets of (2-Ethylphenyl)hydrazine are the biochemical pathways involved in the synthesis of 7-ethyltryptophol and etodolac.
Mode of Action
It is known that hydrazines, in general, can undergo a reaction called the wolff-kishner reduction . This reaction involves the conversion of carbonyl compounds (aldehydes and ketones) to their corresponding alkanes
Biochemical Pathways
It is known that (2-ethylphenyl)hydrazine is used in the synthesis of 7-ethyltryptophol , which is an intermediate for the anti-inflammatory drug etodolac . Etodolac’s therapeutic effects are due to its ability to inhibit prostaglandin synthesis . Therefore, it can be inferred that (2-Ethylphenyl)hydrazine indirectly affects the prostaglandin synthesis pathway.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
Given its role in the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac , it can be inferred that (2-Ethylphenyl)hydrazine might indirectly contribute to the anti-inflammatory, analgesic, and antipyretic properties of etodolac .
Action Environment
It is known that the synthesis of (2-ethylphenyl)hydrazine from 2-ethylaniline involves the use of hcl and sodium nitrite at lower temperatures . This suggests that temperature could be an important environmental factor influencing the action of (2-Ethylphenyl)hydrazine.
特性
IUPAC Name |
(2-ethylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWXCLWLEKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941096 | |
| Record name | (2-Ethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19398-06-2 | |
| Record name | (2-Ethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of (2-Ethylphenyl)hydrazine in organic synthesis?
A: (2-Ethylphenyl)hydrazine serves as a valuable building block in organic synthesis, primarily for constructing indazole derivatives. For instance, it reacts with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl 2-ethylphenylhydrazide, a precursor that can be cyclized to yield 7-ethyl-3-(4'-nitrophenyl)-7-indazole []. This highlights its utility in synthesizing compounds with potential medicinal properties.
Q2: Besides its role in synthesizing pharmaceutical intermediates, are there other applications for (2-Ethylphenyl)hydrazine and its derivatives?
A: Yes, research demonstrates the potential of (2-Ethylphenyl)hydrazine derivatives in coordination chemistry and antimicrobial studies. For example, a novel ligand, N-(2-ethylphenyl) N'-picolinoyl hydrazine (L), synthesized from (2-Ethylphenyl)hydrazine, coordinates with metal ions like Cu(II), Co(II), Ni(II), and Mn(II) to form complexes []. These complexes exhibited antimicrobial activity against various bacterial and fungal species, suggesting potential applications in developing novel antimicrobial agents [].
Q3: Can you elaborate on the reaction conditions employed when utilizing (2-Ethylphenyl)hydrazine as a reagent?
A: The reaction conditions for utilizing (2-Ethylphenyl)hydrazine can vary depending on the specific transformation. In the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug Etodolac, (2-Ethylphenyl)hydrazine reacts with dihydrofuran using sulfuric acid as a catalyst in a mixture of N,N-dimethylacetamide (DMAc) and water []. This method highlights a practical and scalable approach for synthesizing a pharmaceutically relevant compound using (2-Ethylphenyl)hydrazine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





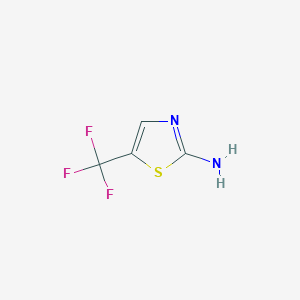

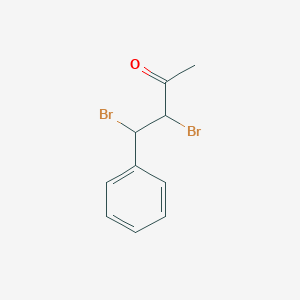
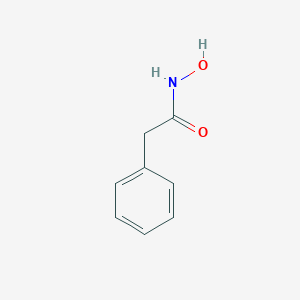

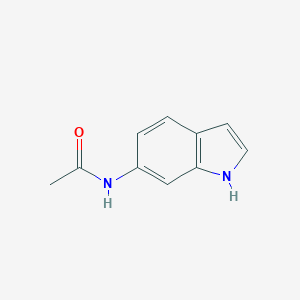
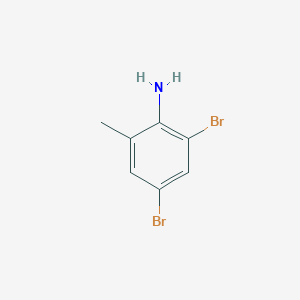

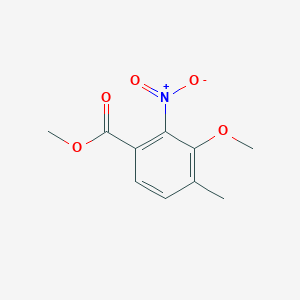
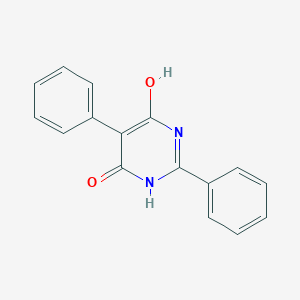
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
